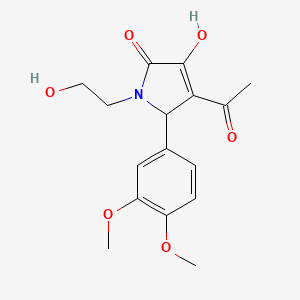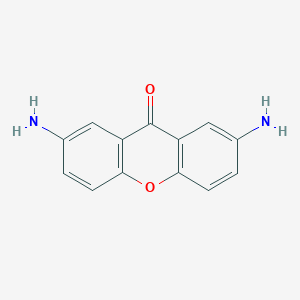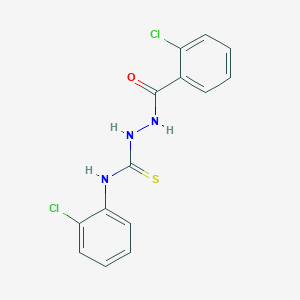![molecular formula C20H27NO7 B5177411 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B5177411.png)
3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid is a complex organic compound that features a naphthalene ring, an ether linkage, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine typically involves multiple steps:
Formation of the naphthalen-1-yloxyethanol intermediate: This step involves the reaction of naphthalen-1-ol with ethylene oxide under basic conditions to form naphthalen-1-yloxyethanol.
Etherification: The naphthalen-1-yloxyethanol is then reacted with 3-methoxypropylamine in the presence of a suitable catalyst to form the desired amine compound.
Oxalic Acid Addition: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthalene ring or the amine group, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions used but can include a variety of functionalized derivatives, such as hydroxylated, aminated, or alkylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the naphthalene ring and the amine group makes it a candidate for binding to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-amine: Shares the naphthalene core but lacks the ether and amine linkages.
3-methoxynaphthalen-2-amine: Similar in having a methoxy group and a naphthalene ring but differs in the position of the functional groups.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: Similar structure but includes a thiophene ring instead of the ethoxy linkage.
Uniqueness
What sets 3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine apart is its combination of a naphthalene ring, an ether linkage, and an amine group
Propriétés
IUPAC Name |
3-methoxy-N-[2-(2-naphthalen-1-yloxyethoxy)ethyl]propan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.C2H2O4/c1-20-12-5-10-19-11-13-21-14-15-22-18-9-4-7-16-6-2-3-8-17(16)18;3-1(4)2(5)6/h2-4,6-9,19H,5,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHBTCKLCWNFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}benzamide](/img/structure/B5177334.png)
METHANONE](/img/structure/B5177349.png)
![2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5177356.png)
![2-[(3-fluorophenoxy)methyl]-N-[(1R)-1-(4-methoxyphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5177357.png)
![N-(3-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5177366.png)
![2-[benzyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B5177373.png)

![4-[2-(4-benzyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5177391.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)


![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)

![2-[(3-bromobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5177438.png)
